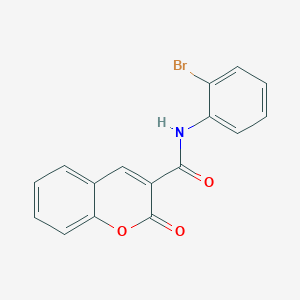![molecular formula C21H18N4O2S B2981589 7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243005-50-6](/img/structure/B2981589.png)
7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality 7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their biological activities. For instance, derivatives of [1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds have been characterized through various spectroscopic techniques and tested for their potential as antimicrobial agents (Reddy et al., 2013).
Antimicrobial Properties
Research on [1,2,4]triazine derivatives, similar to the triazolopyrazine structure, has revealed their potential as antimicrobial agents. For example, hydrazinolysis and cyclocondensation reactions involving [1,2,4]triazine compounds have led to the development of derivatives with significant antimicrobial activities (El‐Barbary et al., 2010).
Pharmacological Applications
The pharmacological relevance of triazolopyrazine derivatives is highlighted in studies exploring their use as inhibitors for specific enzymes or receptors. For example, pyrazolo[1,5-a]-1,3,5-triazines have been investigated as bioisosteric replacements for adenine derivatives, resulting in potent phosphodiesterase type 4 inhibitors. This indicates the potential of triazolopyrazine derivatives in developing new therapeutic agents (Raboisson et al., 2003).
Anticancer Activity
The anticancer activity of [1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives has been explored, with some compounds showing significant activity against various cancer cell lines. The synthesis, characterization, and biological evaluation of these compounds contribute to the understanding of their potential therapeutic applications (Suresh et al., 2016).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including X-ray diffraction and NMR studies, has provided insights into their molecular configurations. Such studies aid in understanding the chemical properties and potential reactivity of these compounds, which is crucial for their application in scientific research (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis . This can lead to the inhibition of cancer cell proliferation and the induction of apoptosis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
properties
IUPAC Name |
3-[(4-ethenylphenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-3-15-7-9-16(10-8-15)14-28-21-23-22-19-20(26)24(11-12-25(19)21)17-5-4-6-18(13-17)27-2/h3-13H,1,14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEJOUIHWZFTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)C=C)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

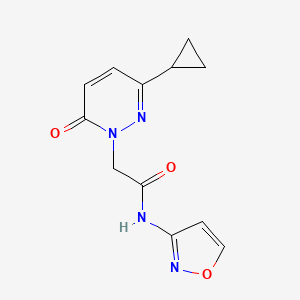


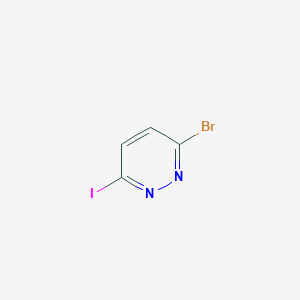
![N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2981518.png)
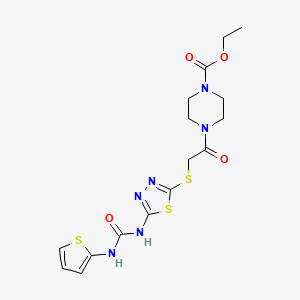
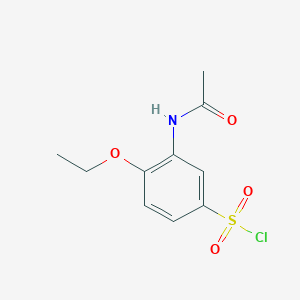
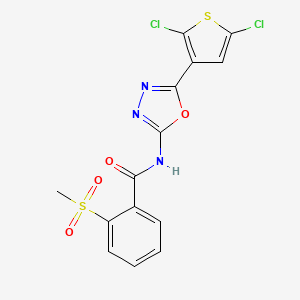
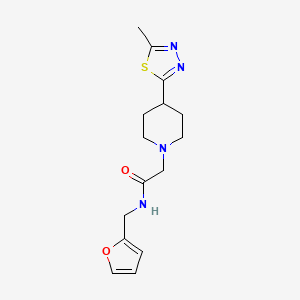
![10-(4-Methylphenyl)-5-(thiophen-2-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2981523.png)


![2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2981527.png)
